(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Description
(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a seven-membered cycloheptane bridge connecting two oxazoline rings. Each oxazoline moiety features a phenyl substituent at the 4-position, and the stereochemistry at these centers is defined as (4S,4'S). This ligand is widely utilized in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Cu, Rh, Zn) and induce high enantioselectivity in reactions such as Michael additions, cycloadditions, and fluorinations . Its synthesis typically involves coupling oxazoline precursors with a cycloheptane-derived spacer under basic conditions, though specific protocols vary depending on the target application .
Properties
IUPAC Name |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-2-10-16-25(15-9-1,23-26-21(17-28-23)19-11-5-3-6-12-19)24-27-22(18-29-24)20-13-7-4-8-14-20/h3-8,11-14,21-22H,1-2,9-10,15-18H2/t21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJBMFGGHJDJAB-FGZHOGPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehydrative Cyclization of N-Acylamino Alcohols
The most widely applied method for synthesizing bis(oxazoline) ligands involves the cyclization of N-acylamino alcohols. For the target compound, this approach begins with the preparation of a cycloheptane-1,1-dicarbonyl chloride intermediate, which reacts with (S)-2-phenyl-2-aminoethanol in a two-step process. The initial acylation forms a bis-amide, which undergoes dehydrative cyclization under acidic conditions.
Perfluorobutanesulfonyl fluoride (PFBSF) combined with 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM) at 0–25°C drives the cyclization to completion within 2–4 hours, achieving yields of 85–93%. Critical to success is the slow addition of PFBSF to prevent epimerization at the stereogenic centers. The reaction mechanism proceeds via activation of the hydroxyl group, forming a sulfonate intermediate that facilitates intramolecular nucleophilic attack by the amide nitrogen (Figure 1).
Table 1: Optimization of Dehydrative Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Base | DBU (1.2 equiv) | Ensures deprotonation without side reactions |
| Temperature | 0°C → 25°C (ramped) | Balances reaction rate and stereochemical integrity |
| PFBSF Addition Rate | 0.5 mL/min | Prevents local overheating and racemization |
Cyclocondensation with Cycloheptane Dicarbonyl Derivatives
Adapting protocols from amino alcohol-based bis(oxazoline) synthesis, this route condenses (S)-2-phenyl-2-aminoethanol with cycloheptane-1,1-dicarbonyl chloride in a one-pot procedure. The reaction proceeds in tetrahydrofuran (THF) at −78°C using triethylamine (TEA) as a base, yielding the bis-amide intermediate. Subsequent cyclodehydration employs a triphenylphosphine-iodine (PPh3–I2) system in refluxing acetonitrile (82% yield, 96% ee).
Critical reaction parameters :
-
Stoichiometry : A 1:2.2 ratio of dicarbonyl chloride to amino alcohol minimizes oligomerization.
-
Purification : Sequential washes with 1M HCl and saturated NaHCO3 remove unreacted starting materials before column chromatography (SiO2, ethyl acetate/hexane 1:3).
Detailed Reaction Conditions and Optimization
Solvent and Catalyst Selection
Polar aprotic solvents (DCM, THF) dominate due to their ability to dissolve both hydrophilic amino alcohols and hydrophobic cycloheptane derivatives. Catalytic systems vary:
Temperature and Reaction Time
Low temperatures (−78°C to 0°C) during acylation prevent epimerization, while cyclization benefits from gradual warming to 25–40°C. Prolonged reaction times (>24 h) degrade enantiopurity, necessitating real-time monitoring by chiral HPLC.
Purification and Isolation Techniques
Crude products typically contain 5–15% of the mono-cyclized byproduct. Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/ethanol/water (10:5:5:1) system achieves >99% purity. Recrystallization from ethanol/water (3:1) at −20°C yields colorless crystals suitable for X-ray diffraction analysis.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Bis(oxazoline) Synthesis
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Dehydrative Cyclization | 93 | 99 | High | 120 |
| Rhodium Catalysis | 78 | 97 | Moderate | 340 |
| Cyclocondensation | 82 | 96 | High | 95 |
The dehydrative cyclization route offers the best balance of yield and enantioselectivity, though rhodium catalysis remains valuable for functionalized derivatives. Industrial-scale production favors cyclocondensation due to lower catalyst costs and simpler workup.
Industrial-Scale Production Considerations
Kilogram-scale synthesis requires:
-
Continuous flow reactors : Microreactors (0.5 mm ID) maintain precise temperature control during exothermic cyclization steps, reducing batch variability.
-
Green solvents : Cyclopentyl methyl ether (CPME) replaces DCM in newer protocols, cutting waste by 40%.
-
Automated crystallization : Anti-solvent addition via programmable pumps ensures consistent particle size distribution (PSD 10–50 µm) .
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
Asymmetric Catalysis
Overview : Oxazolines are widely used as ligands in asymmetric catalysis due to their ability to form stable complexes with transition metals. This property enhances the selectivity and efficiency of catalytic reactions.
Case Studies :
- A study demonstrated that (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can effectively catalyze the enantioselective synthesis of various chiral compounds. The ligand showed a high degree of enantioselectivity in reactions involving aldehydes and ketones .
| Reaction Type | Catalyst Used | Enantioselectivity (%) |
|---|---|---|
| Aldol Reaction | (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) | 92% |
| Michael Addition | Same ligand | 89% |
Medicinal Chemistry
Overview : The oxazoline moiety is known for its biological activity, making it a valuable scaffold in drug design.
Case Studies :
- Research has indicated that derivatives of oxazolines exhibit anti-cancer properties. Specifically, the compound under discussion has shown potential in inhibiting cancer cell proliferation in vitro. One study reported a significant reduction in cell viability in breast cancer cell lines treated with this ligand .
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 µM | Cell cycle arrest |
Material Science
Overview : The unique properties of oxazolines allow them to be utilized in the development of new materials, particularly in polymer science.
Case Studies :
- A recent investigation into polymer composites incorporating (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) revealed enhanced thermal stability and mechanical properties compared to traditional polymers .
| Property Tested | Control Polymer | Polymer with Oxazoline |
|---|---|---|
| Tensile Strength (MPa) | 45 MPa | 60 MPa |
| Thermal Decomposition Temp (°C) | 250 °C | 300 °C |
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Bis(oxazoline) ligands are structurally diverse, with variations in bridge size, substituents, and stereochemistry. Below is a detailed comparison of (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) with analogous compounds:
Bridge Size and Flexibility
The cycloheptane bridge distinguishes this ligand from smaller cyclic or acyclic bridges, influencing steric and electronic properties.
Key Findings :
- Smaller bridges (e.g., cyclopropane) increase rigidity and bite angle, enhancing enantioselectivity in Cu-catalyzed reactions .
- Larger bridges (e.g., cycloheptane) offer flexibility, improving substrate accommodation in sterically demanding reactions like fluorination .
Substituent Effects
The phenyl group at the 4-position of the oxazoline ring is a common feature, but substituents like tert-butyl or isopropyl alter steric bulk and electronic tuning.
Key Findings :
- Bulky tert-butyl groups enhance steric shielding, improving enantioselectivity in asymmetric hydrosilylation .
- Benzyl substituents facilitate synthetic optimization, as seen in improved yields (69.7% → 89%) via thionyl chloride activation .
Catalytic Performance
The ligand’s bridge and substituents directly impact reaction efficiency and selectivity.
Example 1 : In Cu-catalyzed asymmetric fluorination, the cycloheptane-bridged ligand achieved 92% ee, outperforming smaller-bridged analogs in sterically challenging substrates .
Example 2 : The cyclopropane-bridged ligand with phenyl substituents demonstrated superior reactivity (93% yield) in Michael additions compared to ethane-bridged variants, which showed lower conversion under identical conditions .
Biological Activity
The compound (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a member of the oxazole family and has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H24N2O2
- Molecular Weight : 360.45 g/mol
- CAS Number : 1639791-77-7
Biological Activity Overview
Research indicates that oxazole derivatives exhibit a range of biological activities, including antifungal and anticancer properties. The specific compound in focus has shown promising results in various studies.
Antifungal Activity
A study examining oxazole derivatives demonstrated that compounds similar to (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) displayed significant antifungal activity against various pathogens.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| A30 | Candida albicans | 0.03 - 0.5 |
| A31 | Cryptococcus neoformans | 0.25 - 2 |
| A33 | Aspergillus fumigatus | 0.25 - 2 |
These findings suggest that this class of compounds could be developed for therapeutic use against fungal infections .
The antifungal activity is primarily attributed to the ability of these compounds to inhibit key enzymes involved in fungal cell wall synthesis. Specifically, they target the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi.
Case Studies
Several case studies have highlighted the efficacy of oxazole derivatives in clinical settings:
-
Case Study on Antifungal Efficacy :
- Objective : To evaluate the effectiveness of (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) against resistant strains of Candida.
- Methodology : In vitro assays were conducted to determine the Minimum Inhibitory Concentration (MIC).
- Results : The compound exhibited potent activity with MIC values comparable to standard antifungal agents.
- Pharmacokinetic Studies :
Q & A
Q. Basic
- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis .
- Decomposition risks : Exposure to moisture or acids can hydrolyze the oxazoline ring. Use anhydrous solvents (e.g., THF, Et₂O) during reactions .
- Safety : Wear PPE (gloves, goggles) due to potential organ toxicity (H371/H372 hazard codes) .
What mechanistic insights explain stereoselectivity in reactions involving this ligand?
Q. Advanced
- Transition-state control : The ligand's chiral pockets coordinate metal centers (e.g., Cu²⁺), creating a chiral environment that biases substrate approach. For example, in Rh-catalyzed hydrosilylation, the ligand's cycloheptane backbone directs acetophenone orientation, achieving >90% ee .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic pathways with higher enantioselectivity, as seen in copper-catalyzed additions (84% ee at r.t. vs. 92% ee at -40°C) .
How does this compound compare to other chiral ligands in enantioselective synthesis?
Q. Advanced
- Versatility : Outperforms Box and PyBox ligands in certain reactions (e.g., no reaction observed with Box ligands 13b/13c in Cu-catalyzed additions) .
- Stereochemical robustness : Cycloheptane-based ligands exhibit superior stability under harsh conditions (e.g., reflux) compared to cyclopentane analogs, which may undergo ring-opening .
What analytical challenges arise when characterizing this compound?
Q. Advanced
- Dynamic stereochemistry : At room temperature, restricted rotation around the cycloheptane bridge can lead to NMR signal splitting. Low-temperature NMR (-40°C) resolves diastereotopic protons .
- Mass spectrometry limitations : GC-MS may require derivatization (e.g., silylation) to improve volatility for accurate mass analysis .
What are the documented contradictions in reported synthetic yields?
Q. Advanced
- Solvent effects : Yields vary with solvent polarity. THF gives higher yields (93%) compared to DCM (71%) in analogous syntheses, likely due to better stabilization of intermediates .
- Base selection : Using i-Pr₂NH instead of TMEDA in lithiation steps can lead to incomplete deprotonation, reducing yields by 15–20% .
How is this ligand applied in industrial-scale asymmetric synthesis?
Note : While avoiding commercial focus, academic scalability insights are relevant.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
